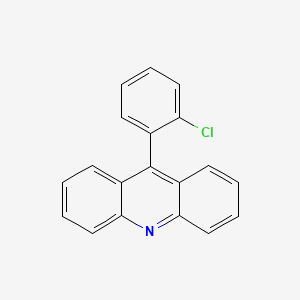

9-(2-Chlorophenyl)acridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36762-16-0 |

|---|---|

Molecular Formula |

C19H12ClN |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

9-(2-chlorophenyl)acridine |

InChI |

InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H |

InChI Key |

XQLYYXFSXAIGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Synthetic Methodologies for 9 2 Chlorophenyl Acridine and Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the acridine (B1665455) scaffold often require harsh reaction conditions, such as high temperatures and the use of strong acids.

Ortho-Lithiation–Cyclization Sequences

A notable method for the synthesis of 9-phenylacridines involves a two-step ortho-lithiation–cyclization sequence. researchgate.netresearchgate.net This approach is particularly useful for creating sterically hindered acridines. The process begins with the ortho-lithiation of a pivaloyl-protected aniline (B41778) derivative using a strong base like lithium diisopropylamide (LDA) at low temperatures. This is followed by a reaction with an electrophile, such as 2-chlorobenzoyl chloride, and subsequent acid-catalyzed cyclization to form the acridine ring.

A specific example involves the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride to produce tertiary alcohols. These intermediate alcohols are then treated with concentrated hydrochloric acid in glacial acetic acid at elevated temperatures to yield 9-phenylacridines in high yields. researchgate.netresearchgate.net This sequence offers a convenient route to these complex molecules. researchgate.net

Ullmann Condensation Reactions

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org In the context of acridine synthesis, it can be employed to form the diarylamine precursor, which is a key intermediate. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. wikipedia.org For instance, the condensation of an appropriately substituted aniline with an o-chlorobenzoic acid derivative can lead to an N-phenylanthranilic acid, which can then be cyclized to form an acridone (B373769). Subsequent reduction of the acridone yields the desired acridine. While effective, traditional Ullmann reactions are often limited by the need for high reaction temperatures and stoichiometric amounts of copper. wikipedia.org

Bernthsen Synthesis Modifications

The Bernthsen synthesis, first reported in 1884, is a foundational method for preparing 9-substituted acridines. It traditionally involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-280 °C). 117.239.78 For the synthesis of 9-(2-Chlorophenyl)acridine, diphenylamine is condensed with 2-chlorobenzoic acid.

The classical Bernthsen reaction often suffers from low yields and harsh conditions, leading to charring of the reaction mixture. 117.239.78 To address these limitations, various modifications have been developed. One such modification involves using a composite catalyst of zinc chloride and 85% phosphoric acid. Another approach utilizes the addition of sulfuric acid after the initial high-temperature reaction, which has been shown to increase the yields of acridinylalkanoic acids significantly. tandfonline.com These modifications aim to improve the efficiency and practicality of this long-standing synthetic route.

| Reaction | Reactants | Catalyst/Reagents | Conditions | Yield |

| Ortho-Lithiation–Cyclization | Pivaloyl-protected aniline, 2-Chlorobenzoyl chloride | LDA, HCl/Acetic Acid | -78°C to 90°C | High |

| Ullmann Condensation | Aryl halide, Amine | Copper catalyst | High temperatures | Variable |

| Bernthsen Synthesis | Diphenylamine, 2-Chlorobenzoic acid | Zinc chloride | 220–240°C | Low (classical) |

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the application of advanced techniques like microwave-assisted synthesis and one-pot multicomponent reactions for the production of acridine derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. 117.239.78researchgate.net This technique has been successfully applied to the Bernthsen synthesis of 9-substituted acridines. 117.239.78eresearchco.com

For the synthesis of this compound, a mixture of diphenylamine and o-chlorobenzoic acid can be irradiated in a microwave oven in the presence of a catalyst. 117.239.78eresearchco.com Catalysts such as p-toluenesulfonic acid (p-TSA) or barium chloride (BaCl₂) have been used effectively in solvent-free conditions, making the process more environmentally friendly. eresearchco.com The reaction times are dramatically reduced from hours to mere minutes. tandfonline.comniscpr.res.in For example, using BaCl₂ as a catalyst in ethanol (B145695) under microwave irradiation (800W), this compound can be synthesized in just 10 minutes. eresearchco.com Another microwave-assisted procedure involves grinding diphenylamine, ortho-chlorobenzoic acid, and zinc chloride together and then subjecting the mixture to microwave irradiation for a few short cycles. 117.239.78

| Catalyst | Conditions | Reaction Time | Yield |

| p-Toluenesulfonic acid (10 mol%) | Solvent-free, Microwave (300-600 W) | 10-15 minutes | Good to Excellent |

| Barium chloride (0.5 mmol) | Ethanol, Microwave (800 W) | 10 minutes | Not specified |

| Zinc chloride | Solvent-free, Microwave | 4-5 cycles of 10 sec | Not specified |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. scielo.org.mxresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Several one-pot procedures have been developed for the synthesis of acridine derivatives, particularly 1,8-dioxo-decahydroacridines. These reactions typically involve the condensation of an aromatic aldehyde, an amine source (like ammonium (B1175870) acetate (B1210297) or an aniline), and a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione). niscpr.res.inrsc.orgd-nb.info For instance, the reaction of 2-chlorobenzaldehyde, 1,3-cyclohexanedione, and ammonium acetate in the presence of a Co/C catalyst derived from rice husks under microwave irradiation yields 9-(2-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione with a 79% yield. rsc.org

Another example describes a four-component reaction using an iron catalyst (Fe³⁺/4A) for the synthesis of 9-aryl-acridine-1,8-diones, where 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione was obtained in good yield. d-nb.info These MCRs offer a versatile and atom-economical route to a wide range of acridine analogues.

| Reactants | Catalyst | Conditions | Product | Yield |

| 2-Chlorobenzaldehyde, 1,3-Cyclohexanedione, Ammonium Acetate | Co/C from rice husks | Microwave | 9-(2-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 79% rsc.org |

| 2-Chlorobenzaldehyde, Dimedone, Ammonium Acetate | Fe³⁺/4A | Not specified | 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | Good to Excellent d-nb.info |

Catalyst-Mediated Preparations (e.g., Barium Chloride, p-Toluenesulfonic Acid)

Recent advancements have highlighted the efficacy of specific catalysts in solvent-free, microwave-assisted preparations of 9-substituted acridines, offering greener and more efficient alternatives to traditional methods. researchgate.netjetir.org Barium chloride (BaCl₂) and p-toluenesulfonic acid (p-TSA) have emerged as effective catalysts for this transformation. eresearchco.comresearchgate.net

Barium Chloride (BaCl₂) Catalysis:

Barium chloride has been successfully employed as an inexpensive and reusable Lewis acid catalyst for the one-step synthesis of 9-aryl-acridines under microwave irradiation. jetir.org In a representative synthesis of this compound, diphenylamine is reacted with o-chlorobenzoic acid in the presence of a catalytic amount of BaCl₂ in ethanol. eresearchco.com The mixture is irradiated in a microwave oven, leading to the formation of the desired product. eresearchco.com This method is part of a broader effort to use microwave heating in organic synthesis to develop efficient synthetic pathways for biologically relevant molecules. eresearchco.com The reaction proceeds via a cyclization involving the mixture of diphenylamine and the aromatic acid under solvent-free conditions, catalyzed by barium chloride. jetir.org

p-Toluenesulfonic Acid (p-TSA) Catalysis:

p-Toluenesulfonic acid has proven to be a highly effective catalyst for the Bernthsen synthesis of 9-substituted acridines, particularly under solvent-less, microwave-irradiated conditions. tandfonline.comresearchgate.net This approach offers significant advantages, including reduced reaction times and improved yields compared to the conventional Bernthsen reaction. tandfonline.comresearchgate.net For the synthesis of this compound, diphenylamine and 2-chlorobenzoic acid are reacted in the presence of 10 mol% of p-TSA. researchgate.net The reaction is carried out under microwave irradiation at a power of 450W for 4 minutes, resulting in a high yield of the product. researchgate.net This method's efficiency, coupled with the ease of handling and water-solubility of the p-TSA catalyst, aligns with the principles of green chemistry. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Barium Chloride (BaCl₂) | Diphenylamine, o-Chlorobenzoic Acid | Microwave Irradiation (800W, 10 min), Ethanol | Good | eresearchco.com |

| p-Toluenesulfonic Acid (p-TSA) | Diphenylamine, 2-Chlorobenzoic Acid | Microwave Irradiation (450W, 4 min), Solvent-Free | 80 | researchgate.net |

Precursor and Intermediate Chemistry in this compound Synthesis

The primary and most direct precursors for the synthesis of this compound via catalyst-mediated Bernthsen-type reactions are diphenylamine and 2-chlorobenzoic acid (also known as o-chlorobenzoic acid). eresearchco.comresearchgate.net

The classical Bernthsen synthesis involves the condensation of diphenylamine with carboxylic acids, catalyzed by zinc chloride, to produce 9-substituted acridines. nih.govpharmaguideline.com The reaction mechanism is believed to proceed through a Friedel-Crafts acylation, which forms an intermediate ketone, followed by a cyclodehydration step to yield the final acridine ring system.

Alternative synthetic routes provide insights into different precursors and intermediates:

Ullmann Synthesis: This method involves the initial condensation of o-chlorobenzoic acid with aniline to form the key intermediate, diphenylamine-2-carboxylic acid . pharmaguideline.com This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to give 9-chloroacridine. pharmaguideline.com Subsequent reactions are required to obtain the final acridine structure. pharmaguideline.com

ortho-Lithiation–Cyclization Sequence: A more complex, multi-step approach uses pivaloyl-protected anilines as precursors. researchgate.net For instance, N-(4-chlorophenyl)pivalamide can be ortho-lithiated and then reacted with benzoyl chloride. researchgate.net This process leads to the formation of a triarylcarbinol intermediate. researchgate.net The treatment of this carbinol with acid induces cyclization and dehydration to furnish the 9-phenylacridine (B188086) scaffold. researchgate.net This sequence demonstrates a route to acridines from different starting materials, proceeding through a distinct tertiary alcohol intermediate. researchgate.net

| Synthetic Route | Primary Precursors | Key Intermediate | Reference |

|---|---|---|---|

| Catalyst-Mediated Bernthsen | Diphenylamine, 2-Chlorobenzoic Acid | Acylated Diphenylamine (Ketone) | eresearchco.comresearchgate.net |

| Ullmann Synthesis | o-Chlorobenzoic Acid, Aniline | Diphenylamine-2-carboxylic acid | pharmaguideline.com |

| ortho-Lithiation–Cyclization | Pivaloyl-protected Anilines, Benzoyl Chloride | Triarylcarbinol | researchgate.net |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy of 9-(2-Chlorophenyl)acridine, conducted using a potassium bromide (KBr) pellet, has revealed characteristic vibrational frequencies. A notable absorption band is observed at 1651.01 cm⁻¹, which is attributed to the C=N stretching vibration, a key feature of the acridine (B1665455) core. chemsrc.com This finding is crucial for confirming the presence of the heterocyclic acridine ring system within the molecule.

Table 1: FT-IR Spectral Data for this compound chemsrc.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the specific arrangement of protons and carbon atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays signals corresponding to the aromatic protons of the molecule. The spectrum shows complex multiplets in three distinct regions: δ 7.33–7.42 ppm, δ 7.59–7.63 ppm, and δ 7.77–8.17 ppm. chemsrc.com Each of these multiplets integrates to four protons, accounting for all the aromatic hydrogens on both the acridine and the 2-chlorophenyl moieties. chemsrc.com The overlapping nature of these signals suggests a complex electronic environment for the different sets of protons.

Table 2: ¹H NMR Spectral Data for this compound chemsrc.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.33–7.42 | Multiplet | 4H | Aromatic Protons |

| 7.59–7.63 | Multiplet | 4H | Aromatic Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides detailed information about the carbon skeleton of this compound. The spectrum exhibits several distinct signals in the aromatic region, with chemical shifts (δc) at 125.3, 126.3, 126.5, 127.2, 128.7, 129.8, 130.3, 132.2, 135.1, 144.1, and 160.3 ppm. chemsrc.com These signals correspond to the various carbon environments within the fused rings of the acridine system and the substituted phenyl group.

Table 3: ¹³C NMR Spectral Data for this compound chemsrc.com

| Chemical Shift (δc ppm) |

|---|

| 125.3 |

| 126.3 |

| 126.5 |

| 127.2 |

| 128.7 |

| 129.8 |

| 130.3 |

| 132.2 |

| 135.1 |

| 144.1 |

Mass Spectrometry (e.g., GC-Mass, EI-MS)

Mass spectrometry analysis of this compound has confirmed its molecular weight. The mass spectrum shows the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 289. chemsrc.com This corresponds to the calculated molecular weight of the compound with the chemical formula C₁₉H₁₂ClN, providing strong evidence for its elemental composition. chemsrc.com

Table 4: Mass Spectrometry Data for this compound chemsrc.com

| Ion | m/z |

|---|

X-ray Crystallography for Molecular Conformation and Packing

As of the latest available literature, no X-ray crystallography data for this compound has been published. Therefore, detailed information regarding its single-crystal structure, molecular conformation in the solid state, and intermolecular packing arrangement is not currently available.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules. Calculations are often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to provide a balance between computational cost and accuracy. nih.govresearchgate.net Such studies offer deep insights into the molecule's fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov For 9-(2-chlorophenyl)acridine, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

The structure consists of a planar acridine (B1665455) core attached to a 2-chlorophenyl group at the 9-position. A key structural parameter is the dihedral angle between the plane of the acridine system and the plane of the chlorophenyl ring. This angle is influenced by steric hindrance between the chlorine atom and the protons on the acridine core. DFT calculations can precisely determine this twist, which in turn affects the molecule's electronic properties and crystal packing. The optimized geometry represents a stable point on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational calculations. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps, Energy Levels)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. sapub.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. acadpubl.euresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically distributed over the electron-rich acridine ring system, while the LUMO may have significant contributions from both the acridine and the chlorophenyl moieties. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's kinetic stability and charge transfer characteristics. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. acadpubl.eu These are often found near electronegative atoms like nitrogen or chlorine. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms. researchgate.net The MEP map for this compound would reveal the nitrogen atom of the acridine ring and the chlorine atom as regions of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. acadpubl.euchemrxiv.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are theoretical indices derived from the energies of the frontier molecular orbitals. These descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.net They are calculated using the energies of the HOMO and LUMO based on Koopman's theorem. researchgate.net Key descriptors include:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). dergipark.org.tr

These descriptors provide a comprehensive picture of the chemical behavior of this compound, allowing for comparisons with other related compounds. dergipark.org.tr

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Indicates molecular reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character. |

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govmdpi.com These calculations are based on the harmonic approximation of molecular vibrations. The computed frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net

This comparison serves two main purposes: it helps in the assignment of experimental spectral bands to specific molecular motions, and it validates the accuracy of the computational method and the optimized geometry. nih.govsemanticscholar.org For complex molecules like this compound, theoretical calculations are essential for a reliable interpretation of the vibrational spectra. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Quantum Chemical Calculations in Mechanistic Studies (e.g., Adsorption, Redox Potentials)

Beyond static properties, quantum chemical calculations are employed to study dynamic processes and reaction mechanisms. For instance, DFT can be used to model the adsorption of this compound onto a surface, calculating interaction energies and identifying the most favorable binding sites. This is relevant in fields like materials science and catalysis.

Furthermore, computational methods can predict redox potentials, which are crucial for understanding the electrochemical behavior of the molecule. By calculating the energy difference between the neutral molecule and its ionized (oxidized or reduced) forms, it is possible to estimate its standard electrode potentials. These theoretical predictions are invaluable for designing molecules with specific electronic properties for applications in areas such as organic electronics or electrochemistry.

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their molecular structures. These models establish a mathematical correlation between the chemical features of a series of molecules and their activities.

For the broader class of acridine derivatives, SAR studies have been crucial in identifying key structural features that influence their biological effects. For instance, research on various 9-aminoacridines has shown that the nature and position of substituents on the acridine core and the 9-position side chain significantly impact their activity against targets like SARS-CoV-2 or as topoisomerase inhibitors. Studies have indicated that the presence and location of halogen atoms, such as chlorine, on the acridine or associated phenyl rings can modulate the compound's potency and selectivity. For example, in a series of quinacrine analogs, derivatives with a 2-chloro substituent demonstrated higher antiviral activity compared to those with a 3-chloro substituent nih.gov.

However, specific computational SAR or QSAR models focusing solely on this compound are not extensively detailed in publicly available literature. Developing a robust QSAR model would typically involve synthesizing a library of related 9-phenylacridine (B188086) analogs with varying substituents on the phenyl and acridine rings, evaluating their biological activity, and then using computational methods to correlate these activities with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Table 1: Hypothetical Descriptors for a QSAR Model of 9-Phenylacridine Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, affecting cell membrane permeability. |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Relates to the molecule's electronic properties and ability to participate in charge-transfer interactions. |

| Molecular Weight | Total mass of the molecule | Influences diffusion and steric fit within a binding site. |

| Dipole Moment | Measure of the molecule's overall polarity | Affects interactions with polar residues in a protein target. |

| Steric Parameters (e.g., MR) | Molar Refractivity | Describes the size and polarizability of the molecule or its substituents. |

This table illustrates the types of molecular properties that would be considered in a computational SAR analysis to understand how the 2-chloro substitution on the phenyl ring of this compound might influence its biological profile compared to other analogs.

In Silico Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding potential mechanisms of action by visualizing how a compound like this compound might interact with the active site of a biological target.

The planar, aromatic structure of the acridine core is known to facilitate DNA intercalation, a common mechanism for acridine-based anticancer agents that inhibit topoisomerase enzymes. Molecular docking studies on various 9-substituted acridines have explored their binding modes with DNA and topoisomerases I and II. These studies often reveal crucial interactions such as:

π-π stacking: The flat acridine ring intercalates between DNA base pairs.

Hydrogen bonding: Substituents on the acridine ring or the side chain form hydrogen bonds with amino acid residues in the enzyme's active site or with the DNA backbone.

Hydrophobic interactions: Non-polar parts of the molecule interact with hydrophobic pockets within the protein.

For this compound specifically, docking simulations would be used to predict its binding affinity and pose within a target protein's active site. The 2-chlorophenyl group at the 9-position is not coplanar with the acridine ring system. The angle of this phenyl ring relative to the acridine plane is a key determinant of its interaction profile. The chlorine atom can participate in halogen bonding or alter the electronic properties and steric profile of the molecule, influencing its fit and affinity for a target.

While specific docking studies detailing the interactions of this compound are not readily found in published research, we can hypothesize its interactions based on studies of similar compounds. For instance, when docked into the active site of a protein kinase or a DNA-topoisomerase complex, the acridine moiety would likely engage in key stacking interactions, while the 2-chlorophenyl group would occupy a specific sub-pocket. The interactions would be quantified by a docking score, which estimates the binding free energy.

Table 2: Potential Molecular Docking Interactions for this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Receptor | Estimated Contribution |

| π-π Stacking | Acridine Core | Aromatic residues (e.g., Tyrosine, Phenylalanine) | High |

| Hydrophobic | Phenyl Ring | Aliphatic residues (e.g., Leucine, Valine, Isoleucine) | Medium |

| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Low to Medium |

| Van der Waals | Entire Molecule | Various residues in the binding pocket | High |

These computational approaches—SAR modeling and molecular docking—are essential for the rational design of new therapeutic agents. By providing insights into how structural modifications affect activity and receptor binding, they guide the synthesis of more potent and selective molecules based on the this compound scaffold.

Electronic and Photophysical Properties

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Quantum Yields)

The photophysical behavior of 9-(2-Chlorophenyl)acridine is governed by the electronic structure of its core acridine (B1665455) system, which is modulated by the attached 2-chlorophenyl group.

UV-Vis Absorption: The acridine moiety typically exhibits strong absorption bands in the ultraviolet region. These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system. Generally, acridine derivatives show a strong absorption maximum near 250 nm and a series of weaker, structured bands between 340 nm and 400 nm. researchgate.net The introduction of a phenyl group at the 9-position, as in 9-phenylacridine (B188086), generally maintains this characteristic absorption profile. nih.gov The presence of a chloro-substituent on the phenyl ring is expected to cause minor shifts (solvatochromic shifts) in these absorption maxima depending on the solvent polarity.

Fluorescence and Quantum Yield: Acridine and many of its derivatives are known for their fluorescent properties. nih.gov The parent compound, 9-phenylacridine, is noted for its fluorescence, which makes it a valuable scaffold for developing fluorescent probes and materials for Organic Light Emitting Diodes (OLEDs). chemimpex.comnih.gov However, when protonated or alkylated to form an acridinium (B8443388) salt, the emission properties change dramatically. For 9-aryl-acridinium ions, the strong, structured green fluorescence typical of the acridinium core (around 495-525 nm) is often quenched. This quenching is replaced by a weak, broad, and structureless emission at longer wavelengths (e.g., in the far-red region), which is attributed to fluorescence from an intramolecular charge-transfer (ICT) state. youtube.com

While a specific quantum yield for this compound is not reported, the quantum yields of acridine derivatives can vary significantly based on substitution and environment.

| Property | Compound Class | Typical Wavelength/Value | Reference |

| Absorption Maxima (λmax) | Acridine Derivatives | ~250 nm, 340-400 nm | researchgate.net |

| Emission Maxima (λem) | Acridinium Ions | ~495-525 nm (local emission) | youtube.com |

| Emission Maxima (λem) | 9-Aryl-Acridinium Ions | >600 nm (charge-transfer emission) | youtube.com |

Note: The data in this table represents the general properties of the acridine and acridinium classes, as specific data for this compound is not available.

Excited-State Dynamics and Reduction Potentials of Acridinium Species

Upon photoexcitation, 9-aryl-acridinium species undergo complex excited-state dynamics. The process typically begins with excitation to the locally excited (LE) state of the acridinium chromophore. From this state, an ultrafast intramolecular electron transfer can occur from the appended aryl ring (the donor) to the acridinium core (the acceptor), forming an intramolecular charge-transfer (ICT) state on a sub-picosecond timescale. youtube.com

The lifetime of this CT state can be on the order of nanoseconds. For a 9-(1-naphthyl)-10-methylacridinium ion, the CT state lifetime was measured to be 3.0 ns in acetonitrile. youtube.com This CT state can then decay back to the ground state either radiatively (resulting in CT fluorescence) or non-radiatively. In some cases, the CT state can evolve into a long-lived locally excited triplet state of the acridinium core. youtube.com

The reduction potential is a key parameter for acridinium species, especially in the context of photoredox catalysis where they act as potent photooxidants. The ground-state reduction potential (Ered) of the acridinium core is typically positive, indicating it is easily reduced. The excited-state reduction potential (E*red) is significantly more positive, making the photoexcited acridinium ion a very strong oxidizing agent. While the specific reduction potential for the 9-(2-Chlorophenyl)acridinium ion is not documented, it is expected to be influenced by the electron-withdrawing nature of the chlorine atom, which would likely make the acridinium core more electron-deficient and thus easier to reduce (a more positive reduction potential) compared to the unsubstituted 9-phenylacridinium ion.

| Parameter | Compound/Species | Observation/Value | Reference |

| Charge-Transfer State Formation | 9-Aryl-Acridinium Ions | Occurs on a sub-picosecond timescale after excitation. | youtube.com |

| Charge-Transfer State Lifetime | 9-(1-Naphthyl)-10-methylacridinium | 3.0 ns (in acetonitrile) | youtube.com |

| Excited-State Pathway | 9-Aryl-Acridinium Ions | Can evolve into a local acridinium triplet state. | youtube.com |

Note: This table contains representative data for related 9-aryl-acridinium ions to illustrate the expected dynamics.

Non-Linear Optical (NLO) Material Properties

Non-linear optical (NLO) materials interact with high-intensity light to produce new optical effects, such as second-harmonic generation (SHG), where the frequency of the light is doubled. researchgate.net Molecules with significant NLO properties often possess a large dipole moment and hyperpolarizability, which can be engineered by creating donor-acceptor π-conjugated systems.

The acridine framework, being an electron-accepting heterocycle, is a candidate for inclusion in NLO chromophores. Theoretical studies on other acridine derivatives, such as those containing benzothiazolylamine, have shown that they can display significant second-order molecular nonlinearity (β values). nih.gov However, there is no specific experimental or theoretical data available in the reviewed literature concerning the non-linear optical properties of this compound. While the parent acridine dye has been studied in polymer films for its third-order NLO properties (related to self-defocusing and two-photon absorption), specific coefficients for the title compound are not known. rsc.org

Charge Transfer and Electron Injection Processes in Acridine Derivatives

Charge transfer is a fundamental process in the photochemistry of 9-aryl-acridine derivatives. As discussed, intramolecular charge transfer from the aryl substituent to the photoexcited acridinium core is a key deactivation pathway for the initially formed excited state. youtube.com This inherent electron-accepting ability makes acridinium compounds effective photocatalysts.

In the context of materials science, particularly for applications like dye-sensitized solar cells (DSSCs), the process of electron injection is critical. This involves the transfer of an electron from a photoexcited dye molecule (the sensitizer) to the conduction band of a semiconductor material, typically titanium dioxide (TiO₂). While studies on this compound as a sensitizer (B1316253) are not available, the general mechanism is well-understood. For an acridine-based dye anchored to a TiO₂ surface, photoexcitation would be followed by electron injection from the dye's excited state into the semiconductor's conduction band, a process that often occurs on an ultrafast timescale, from femtoseconds to picoseconds. The efficiency of this injection competes with other excited-state decay pathways, such as fluorescence and non-radiative decay. The ability of 9-phenylacridine derivatives to act as photosensitizers, for instance in inducing DNA damage via reactive oxygen species, further highlights their capacity to engage in photoinduced electron or energy transfer processes. nih.gov

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Pathways

The acridine (B1665455) ring system can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: Oxidation of the acridine core typically results in the formation of an acridone (B373769). For instance, dichromate oxidation of acridine in acetic acid yields acridone. pharmaguideline.com More aggressive oxidation with potassium permanganate in an alkaline medium can lead to cleavage of the benzene ring, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.com The nitrogen atom in the acridine ring can also be oxidized to form an N-oxide. The reactivity of these N-oxides can lead to rearrangements; for example, treatment of certain 9-phenylacridine (B188086) N-oxide derivatives with acetic anhydride can result in the formation of an acetoxy-substituted acridine. thieme-connect.com

Reduction: Reduction of the acridine system can be selective. Catalytic hydrogenation tends to reduce the benzene rings. pharmaguideline.com In contrast, reduction with zinc and hydrochloric acid selectively targets the central pyridine ring, yielding 9,10-dihydroacridine. pharmaguideline.com This dihydroacridine form is a key intermediate in certain synthetic and catalytic pathways. For example, 9-phosphoryl-9,10-dihydroacridines can be synthesized and subsequently aromatized via electrochemical oxidation to the corresponding 9-phosphorylacridines. nih.gov

Substitution Reactions and Derivative Synthesis

The 9-position of the acridine ring is particularly susceptible to nucleophilic attack due to its low electron density. pharmaguideline.com This reactivity is fundamental to the synthesis of 9-(2-Chlorophenyl)acridine and its derivatives.

A primary method for synthesizing 9-substituted acridines involves the nucleophilic substitution of a leaving group at the 9-position. A common precursor is 9-chloroacridine, which can be prepared by treating diphenylamine-2-carboxylic acid with a catalyst like POCl₃. pharmaguideline.comrsc.org The chlorine atom at the 9-position is then readily displaced by various nucleophiles.

The synthesis of 9-arylacridines, such as this compound, can be achieved via modern cross-coupling reactions. A practical, nickel-catalyzed Negishi-type cross-coupling has been developed for this purpose. This method utilizes commercially available 9-chloroacridine and an organozinc reagent, providing a convenient route to sterically hindered 9-arylacridines without the need for precious metals. researchgate.net

Further functionalization can occur on the acridine ring, although electrophilic substitution is often not highly regioselective and can produce multiple products. thieme-connect.com The electronic nature of the acridine system typically directs electrophiles to the 2- and 7-positions. pharmaguideline.com

Electrochemical Behavior (e.g., Cyclic Voltammetry, Redox Mechanisms)

The electrochemical properties of acridine derivatives are crucial for their application in areas like photocatalysis and organic electronics. Cyclic voltammetry (CV) is a key technique used to investigate their redox behavior, including determining oxidation and reduction potentials and estimating HOMO/LUMO energy levels. beilstein-journals.org

While specific CV data for this compound is not detailed in the provided sources, the behavior of related acridine compounds offers significant insight. The electrochemical reduction of acridines often involves electron transfer to the electron-deficient heterocyclic core. scispace.com Studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have used CV to determine their HOMO and LUMO energies from onset potentials for oxidation and reduction. beilstein-journals.org For example, one such derivative exhibited onset oxidation and reduction potentials of 1.50 V and -1.36 V, respectively, leading to calculated HOMO and LUMO energies of -5.78 eV and -2.92 eV. beilstein-journals.org

The reduction mechanism for the acridine nucleus can be complex and pH-dependent. For 9-aminoacridine (B1665356), the process involves a 1e⁻/1H⁺ reduction at the ring nitrogen atom, followed by a 2e⁻/2H⁺ reduction of the intra-cyclic azomethine group. scispace.com This highlights the multi-step nature of electron transfer in these systems. The protonated form of this compound is noted for its high excited-state reduction potential, a key factor in its catalytic activity. nih.govacs.org

Catalytic Applications in Organic Transformations

This compound, particularly in its protonated acridinium (B8443388) form, has emerged as a powerful photocatalyst for a range of organic transformations. Its efficacy stems from a high excited-state reduction potential, which surpasses that of many conventional acridinium dyes. nih.govacs.org

As a potent photooxidant, the protonated form of this compound ([1H⁺BF₄⁻]) possesses an excited-state reduction potential (E*red) of 2.19 V. nih.govacs.org This high potential enables it to catalyze reactions that are inaccessible to widely used photocatalysts like the Fukuzumi and Nicewicz catalysts, whose reduction potentials are insufficient for the oxidation of substrates like unconjugated disubstituted olefins. nih.govacs.org The catalytic cycle is initiated by a single-electron transfer (SET) from the substrate to the photoexcited acridinium catalyst.

A significant application of this catalyst system is in the direct, anti-Markovnikov hydration of unconjugated olefins. nih.govacs.org This transformation is highly desirable for its atom economy. The N-H acridinium catalyst facilitates the functionalization of alkenes with high oxidation potentials that were previously unreactive in such transformations. nih.govacs.org In a model reaction, the conversion of a disubstituted alkene to the corresponding alcohol was achieved in 40% yield using the this compound catalyst in situ with HBF₄. nih.govacs.org This work represents the first general method for the direct, catalytic anti-Markovnikov hydration of unconjugated tri- and disubstituted olefins. nih.gov

| Catalyst | Substrate Type | Application | Excited-State Reduction Potential (E*red) | Ref. |

| 9-(2-Chlorophenyl)acridinium | Unconjugated Olefins | Anti-Markovnikov Hydration | 2.19 V | nih.govacs.org |

| Fukuzumi Catalyst | Various | Photooxidation | Insufficient for disubstituted olefins | nih.govacs.org |

| Nicewicz Catalyst | Various | Photooxidation | Insufficient for disubstituted olefins | nih.govacs.org |

The key mechanistic step in the catalytic cycle driven by 9-(2-Chlorophenyl)acridinium is the generation of radical intermediates. The process begins with the single-electron oxidation of an olefin by the photoexcited catalyst. nih.gov This electron transfer results in the formation of an alkene radical cation. This highly reactive intermediate is then susceptible to nucleophilic attack by water, leading to the formation of the anti-Markovnikov alcohol product after subsequent steps. The generation of this radical cation is the crucial pathway that enables the hydrofunctionalization of otherwise unreactive alkenes. nih.gov

Interactions with Biological Macromolecules and Mechanistic Insights

DNA Intercalation Mechanisms and Binding Studies

Acridine (B1665455) derivatives are well-established DNA intercalating agents. zu.edu.ua The primary mechanism involves the insertion of the planar, polycyclic aromatic acridine ring system between the base pairs of the DNA double helix. mdpi.com This interaction is predominantly stabilized by non-covalent forces, including π-π stacking interactions between the acridine ring and the DNA base pairs. zu.edu.ua Upon intercalation, the DNA helix undergoes structural distortion, including unwinding and an increase in length, which can interfere with DNA replication and transcription, ultimately triggering cellular apoptosis. nih.gov

However, studies on 9-phenyl acridine, a close structural analog of 9-(2-Chlorophenyl)acridine, suggest a more nuanced binding mechanism. Biophysical studies, including DNA melting temperature and viscosity measurements, indicate that 9-phenyl acridine may not be a classical intercalator. researchgate.netnih.gov Instead, its binding is described as partial intercalation within the minor groove of DNA. researchgate.netnih.gov This mode of binding results in only a small increase in the DNA's melting temperature, which is more characteristic of groove binding than classical intercalation. researchgate.net

The affinity of acridine derivatives for DNA can be quantified by the DNA binding constant (Kb). These values vary depending on the specific substitutions on the acridine core. For instance, a series of novel (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives demonstrated high affinity for calf thymus DNA (ctDNA), with Kb values ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. mdpi.com Similarly, a study of 3,9-disubstituted acridines reported binding constants in the range of 2.81–9.03 × 10⁴ M⁻¹. mdpi.com

| Acridine Derivative Class | Range of Binding Constants (Kb) (M-1) | Reference |

|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamides | 1.74 x 104 - 1.0 x 106 | mdpi.com |

| 3,9-Disubstituted Acridines | 2.81 x 104 - 9.03 x 104 | mdpi.com |

| 4,5,9-Substituted Acridines | ~106 | zu.edu.ua |

Topoisomerase Enzyme Inhibition Mechanisms (I and II)

Topoisomerases are vital enzymes that resolve topological problems in DNA during processes like replication and transcription. mdpi.commedchemexpress.com They are classified as Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands. medchemexpress.commdpi.com Acridine derivatives are known to inhibit both types of topoisomerases, making these enzymes a key target for their anticancer activity. mdpi.commdpi.com

The inhibition mechanisms can be broadly categorized into two types:

Topoisomerase Poisons : These agents, which include the well-known acridine derivative amsacrine, stabilize the transient "cleavable complex" formed between the topoisomerase enzyme and DNA. mdpi.commdpi.com This traps the enzyme on the DNA, preventing the re-ligation of the strand break(s) and transforming the essential enzyme into a cellular toxin that generates permanent DNA damage, leading to cell death. mdpi.commdpi.com

Catalytic Inhibitors : These compounds interfere with the enzyme's catalytic cycle without stabilizing the cleavable complex. They may act by preventing the enzyme from binding to DNA or by inhibiting other steps in the process, such as ATP binding in the case of Topoisomerase II. mdpi.com

Molecular modeling studies have suggested that 9-phenyl acridine and its derivatives have the potential to act as inhibitors of Topoisomerase I. nih.gov Further research on other 9-substituted acridine derivatives has confirmed their ability to inhibit Topoisomerase I, preventing DNA replication. nih.gov Acridine derivatives have also been shown to be potent inhibitors of human Topoisomerase IIα. mdpi.commdpi.com The inhibitory activity varies based on the specific chemical structure, with certain acridine-sulfonamide hybrids showing significant potency against both enzymes. mdpi.com

| Compound Class/Derivative | Target Enzyme | Observed IC50 | Reference |

|---|---|---|---|

| Acridine/Sulfonamide Hybrid (Compound 8b) | Topoisomerase I | 3.41 µg/mL | mdpi.com |

| Acridine/Sulfonamide Hybrid (Compound 7c) | Topoisomerase II | 7.33 µM | mdpi.com |

| Doxorubicin (Reference) | Topoisomerase I | 0.8 µM | selleckchem.com |

| Doxorubicin (Reference) | Topoisomerase II | 2.67 µM | selleckchem.com |

| Camptothecin (Reference) | Topoisomerase I | 0.68 µM | selleckchem.com |

Telomerase Inhibition Mechanisms

Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the ends of chromosomes (telomeres), playing a critical role in cellular aging and the immortalization of cancer cells. This makes it an attractive target for cancer therapy. Certain acridine derivatives have been specifically designed as telomerase inhibitors. mdpi.com

The primary mechanism of telomerase inhibition by acridines involves the stabilization of G-quadruplex structures. mdpi.com The G-rich single-stranded DNA overhang of telomeres can fold into these four-stranded secondary structures. Acridine compounds can bind to and stabilize these G-quadruplexes, which in turn physically blocks the telomerase enzyme from accessing the end of the telomere and adding the necessary repeats. This sequestration of the telomeric DNA leads to the inhibition of telomerase activity, resulting in progressive telomere shortening with each cell division and ultimately inducing cellular senescence or apoptosis. mdpi.com Trisubstituted acridines, in particular, have been developed to enhance G-quadruplex affinity and telomerase inhibition. mdpi.com

Protein Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by adding phosphate (B84403) groups to proteins. Their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the acridine scaffold allows these compounds to interfere with a variety of metabolic processes, including the inhibition of protein kinases. nih.gov

While the specific mechanisms of protein kinase inhibition by this compound are not extensively detailed in the available literature, studies on other acridine derivatives provide some insights. In a specific study on prion protein fragment toxicity, certain novel acridine derivatives were found to exert neuroprotective effects by regulating the activities of ERK1/2 and p38 MAP kinases. researchgate.netnih.gov This suggests that acridines can modulate key signaling pathways, although the direct binding and inhibition mechanism in this context was not fully elucidated. Further research is needed to determine if this compound acts as a direct ATP-competitive inhibitor or an allosteric modulator of specific protein kinases.

Mechanistic Investigations of Antimicrobial Actions

Acridine-based compounds have a long history as antimicrobial agents. frontiersin.org Research has shown that this compound possesses specific antibacterial activity against a range of both Gram-negative and Gram-positive bacteria.

| Bacterial Species | Gram Stain |

|---|---|

| Salmonella typhi | Negative |

| Proteus vulgaris | Negative |

| Klebsiella pneumoniae | Negative |

| Escherichia coli | Negative |

| Shigella flexneri | Negative |

| Staphylococcus aureus | Positive |

The antimicrobial action of acridines is multifactorial, with several proposed mechanisms:

Interaction with Bacterial DNA : Similar to their effects in eukaryotic cells, acridines can intercalate into bacterial DNA. This interaction is a potential target for their antibacterial effect, disrupting DNA replication and transcription.

Disruption of Proton Motive Force : Studies on 9-aminoacridine (B1665356), a related compound, have shown that it can exert its antimicrobial activity by disrupting the proton motive force across the bacterial cell membrane. The proton motive force is essential for many cellular processes, including ATP synthesis and transport.

Inhibition of Ribosome Biogenesis : 9-aminoacridine has also been demonstrated to inhibit ribosome biogenesis in mammalian cells by affecting both the transcription and processing of ribosomal RNA (rRNA). It is plausible that a similar mechanism could contribute to its antibacterial effects by halting protein synthesis in bacteria. nih.gov

These mechanisms collectively contribute to the bacteriostatic or bactericidal properties of acridine derivatives against susceptible microorganisms.

Advanced Research Applications in Materials Science and Industrial Processes

Organic Solar Cells and Photovoltaic Applications

The field of organic photovoltaics (OPV) continually seeks novel organic compounds that can efficiently absorb light and facilitate charge separation and transport. Organic materials offer advantages like tunable absorption spectra, making them suitable for applications such as power-generating windows that are semitransparent to visible light but absorb strongly in the UV and infrared regions. rsc.org The core structure of acridine (B1665455) derivatives, known for its electronic and photovoltaic characteristics, is utilized in various applications including photovoltaic cells. sci-hub.se While direct studies on 9-(2-Chlorophenyl)acridine in organic solar cells are not extensively documented, the broader class of 9-phenylacridine (B188086) compounds is recognized for its potential in organic electronics. nbinno.com The electron-donating capabilities and π-conjugated system inherent in the acridine structure are foundational properties for materials used in photovoltaic devices. sci-hub.se Further research into tailoring the electronic properties of this compound could establish its specific utility and performance in next-generation organic solar cells.

Electroluminescent Devices and Organic Semiconductors

9-Phenylacridine and its derivatives have gained a significant foothold in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). nbinno.comchemimpex.com These compounds serve as crucial materials in OLED technology, contributing to enhanced device efficiency, color purity, and operational longevity. nbinno.comchemimpex.com The excellent electrochemical properties and the ability of the 9-phenylacridine scaffold to participate effectively in light-emitting processes are key to these advancements. nbinno.com The acridine core provides a robust and electronically active platform, and substitutions on the phenyl ring, such as the chloro group in this compound, can be used to fine-tune the emission color and charge-transport characteristics. Although specific performance metrics for this compound in OLEDs are still an emerging area of research, the established success of its parent compound, 9-phenylacridine, underscores its potential as a valuable component in the design of new organic semiconductors for advanced electroluminescent displays. nbinno.com

Corrosion Inhibition Mechanisms and Performance

In industrial settings, particularly in oil and gas, the use of hydrochloric acid for processes like acid descaling and oil well acidizing necessitates the use of corrosion inhibitors to protect mild steel infrastructure. sci-hub.seresearchgate.net Acridine derivatives have been identified as effective corrosion inhibitors, with their performance often enhanced by the presence of halogen substituents. researchgate.netacs.org These compounds function by adsorbing onto the metal surface, forming a protective barrier that obstructs both anodic and cathodic corrosion reactions. researchgate.netmdpi.com

Research on halogen-substituted acridines has shown they act as mixed-type inhibitors, and their adsorption behavior on mild steel surfaces in acidic media conforms to the Langmuir adsorption isotherm. researchgate.netacs.org This model suggests the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.commdpi.com While data specifically for this compound is limited, a study on its isomer, 2-chloro-9-phenylacridine (B282092) (CPA), provides valuable insight into the performance of chloro-phenyl-acridine structures. The study in 1 M HCl solution demonstrated excellent inhibition performance. researchgate.netacs.org The adsorption process involves both physisorption (electrostatic interaction) and chemisorption (charge sharing or transfer between the inhibitor molecules and the metal surface). sci-hub.se The presence of nitrogen and halogen atoms with non-bonding electrons facilitates a stronger adsorption onto the empty d-orbitals of iron atoms. researchgate.net

Table 1: Corrosion Inhibition Data for 2-chloro-9-phenylacridine (CPA) in 1 M HCl Data extracted from a study on a closely related isomer.

| Inhibitor Concentration (mg L⁻¹) | Inhibition Efficiency (η%) from Weight Loss | Inhibition Efficiency (η%) from Potentiodynamic Polarization |

| 5 | 92.1 | 91.5 |

| 10 | 94.6 | 93.8 |

| 25 | 96.5 | 95.7 |

| 50 | 97.3 | 96.9 |

The thermodynamic parameters associated with the adsorption process, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the Langmuir adsorption isotherm, providing further details on the spontaneity and strength of the adsorption. sciencepub.netresearchgate.net

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridine ring system makes its derivatives, including 9-phenylacridine, highly valuable in the development of sophisticated fluorescent probes and markers. nbinno.comchemimpex.com These tools are critical for the real-time visualization of complex biological processes, offering deep insights into cellular functions and molecular interactions. nbinno.com Acridine-based probes are widely used to stain cellular components and can be designed to respond to specific microenvironmental parameters like polarity and viscosity. rsc.orgmdpi.com For example, Acridine Orange is a well-known dye used to differentiate between double- and single-stranded nucleic acids based on its fluorescence emission color. mdpi.com

Derivatives of 9-phenylacridine are specifically utilized in creating fluorescent probes for biological imaging. chemimpex.com The substitution on the phenyl ring provides a site for chemical modification to enhance targeting specificity or to modulate the photophysical properties. The 2-chloro substituent on this compound can influence the molecule's fluorescence quantum yield and emission wavelength. While this specific compound is not as extensively studied as probes like Acridine Orange, its core structure suggests significant potential. nih.gov It can serve as a scaffold for developing new probes designed to target specific biomolecules or organelles, such as lysosomes or mitochondria, or to sense changes in the cellular environment, thereby aiding in diagnostics and fundamental biological research. nbinno.comrsc.org

Structure Property and Structure Reactivity Relationship Investigations

Influence of Substituent Electronic Properties

The electron-donating or electron-withdrawing capacity of substituents can be quantified and correlated with various molecular properties. For instance, in a study on acridine (B1665455) derivatives as corrosion inhibitors, the efficiency of inhibition was linked to the Hammett substituent constant (σ) of the substituent. A more negative σ value, indicative of greater electron-donating ability, resulted in more effective corrosion inhibition. nih.gov This principle highlights how the electronic perturbation caused by the 2-chloro substituent in 9-(2-Chlorophenyl)acridine can be a critical determinant of its chemical behavior.

Furthermore, the introduction of different substituents can alter the optoelectronic properties of the molecule. Studies on thioxanthone derivatives, which share structural similarities with acridines, have shown that varying the electron-donating strength of substituents leads to changes in ionization potentials and charge-transport properties. ktu.edu Similarly, the electronic properties of the 2-chlorophenyl group will influence the energy levels of the molecular orbitals in this compound, thereby affecting its absorption and emission spectra. The protonation state of the acridine nitrogen can also significantly alter the electronic characteristics of the molecule and its derivatives. nih.gov

The following table summarizes the electronic properties of related substituted aromatic compounds, providing a comparative context for understanding the influence of the 2-chloro substituent.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -Cl | ortho | - | Electron-withdrawing |

| -NH2 | para | -0.66 | Electron-donating |

| -OCH3 | para | -0.27 | Electron-donating |

| -NO2 | para | 0.78 | Electron-withdrawing |

Steric Effects on Molecular Interactions and Reactivity

The spatial arrangement of atoms and groups within a molecule, known as steric effects, plays a crucial role in dictating its interactions and reactivity. In this compound, the presence of the chlorophenyl group at the 9-position introduces significant steric hindrance around the acridine core. This bulkiness can influence how the molecule interacts with other molecules, including biological targets like DNA or enzymes.

The synthesis of sterically hindered 9-arylacridines has been a subject of interest, with protocols developed to create such molecules for applications in photocatalysis. researchgate.netresearchgate.net The steric demand of the substituent at the 9-position can affect the catalytic efficiency of the acridine derivative. For instance, in some reactions, increased steric bulk around the active site can retard reactivity. researchgate.net

Planarity and Rigidity of the Acridine Skeleton in Molecular Interactions

The acridine skeleton is a rigid and planar tricycle. mdpi.com This structural feature is fundamental to its ability to participate in various non-covalent interactions, most notably intercalation into DNA. mdpi.commorressier.com The flat aromatic surface of the acridine moiety allows it to insert itself between the base pairs of the DNA double helix, a mechanism that is central to the biological activity of many acridine derivatives. nih.govmorressier.comresearchgate.net

The rigid nature of the acridine framework also means that the molecule does not readily undergo conformational changes. This pre-organized structure can be advantageous for binding to specific targets, as less entropy is lost upon binding. The combination of planarity and rigidity makes the acridine scaffold a privileged structure in medicinal chemistry and materials science. mdpi.com

Hammett Parameter Correlations in Mechanistic Studies

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.com It establishes a linear free-energy relationship between the reaction rates or equilibrium constants of a series of reactions and the electronic properties of the substituents. wikipedia.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a particular substituent. pharmacy180.comslideshare.net

For example, a positive ρ value for a reaction would indicate that electron-withdrawing substituents, like the chloro group, accelerate the reaction. Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate. By determining the Hammett plot (a plot of log(k/k₀) versus σ) for a series of 9-(substituted-phenyl)acridines, valuable insights into the reaction mechanism and the nature of the transition state could be obtained. pharmacy180.com The Hammett treatment provides a quantitative framework for correlating the structure of this compound with its chemical reactivity. libretexts.org

Q & A

Q. What are the most reliable synthetic routes for preparing 9-(2-Chlorophenyl)acridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary routes are documented:

- Ullmann Synthesis : Condensation of o-chlorobenzoic acid with aniline forms diphenylamine-2-carboxylic acid, followed by cyclization with POCl₃ to yield 9-chloroacridine. Subsequent reduction (catalytic hydrogenation) and oxidation (FeCl₃) yield acridine derivatives .

- Diphenylamine Condensation : Reaction of diphenylamine with chloroform in the presence of AlCl₃ directly forms acridine derivatives .

- Key Considerations : POCl₃ cyclization requires anhydrous conditions to avoid hydrolysis, while AlCl₃-mediated routes may produce regioisomers. Yields vary (50–75%) depending on purification (e.g., column chromatography vs. recrystallization). Monitor by TLC or HPLC for intermediates like 9-chloroacridine .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm). The chloro-substituted phenyl group shows distinct coupling patterns .

- MS (ESI/HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., C₁₉H₁₂ClN).

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., distinguishing 9- vs. 10-substituted acridines) .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, Cl percentages .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- DNA Intercalation : Acridine derivatives intercalate into DNA base pairs, disrupting replication and inducing apoptosis. Use UV-Vis titration or fluorescence quenching to assess binding constants (e.g., Kₐ ~10⁶ M⁻¹) .

- Fluorescent Probes : Modify the acridine core with amino or sulfonyl groups for labeling biomolecules (e.g., proteins, nucleic acids) .

- Anticancer Screening : Test cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Source Analysis : Compare literature protocols for solvent choice (e.g., DMF vs. toluene), catalyst loading (e.g., AlCl₃ vs. FeCl₃), and purification methods. For example, Ullmann routes may yield lower purity due to residual diphenylamine intermediates, necessitating column chromatography .

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., 9,10-dehydroacridine from over-oxidation) .

- Optimization Strategies : Design DoE (Design of Experiments) to test variables like temperature (80–120°C) and reaction time (12–24 hrs) .

Q. What strategies enhance the DNA-binding affinity of this compound derivatives for therapeutic applications?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3,6-positions to increase planarity and intercalation .

- Attach polyamine chains to the acridine nitrogen to improve solubility and electrostatic interactions with DNA .

- Biophysical Assays :

- Circular Dichroism (CD) : Monitor DNA conformational changes (e.g., B-to-Z transitions) upon binding .

- Thermal Denaturation : Measure ΔTₘ (melting temperature increase) to quantify stabilization (e.g., ΔTₘ = +5–10°C) .

Q. How can researchers address challenges in fluorescence quenching when using this compound as a probe?

- Methodological Answer :

- Solvent Effects : Use aprotic solvents (e.g., DMSO) to minimize aggregation-induced quenching.

- Derivatization : Conjugate with bulky groups (e.g., polyethylene glycol) to reduce π-π stacking .

- Time-Resolved Fluorescence : Differentiate between static and dynamic quenching mechanisms using lifetime measurements (e.g., τ = 2–5 ns) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and CYP450 inhibition. For example, acridines with logP >3 may exhibit poor aqueous solubility .

- Docking Studies : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Validate with MD simulations (>100 ns trajectories) .

Data Contradiction Analysis

Q. Why do some studies report mutagenicity for acridine derivatives while others do not?

- Methodological Answer :

- Test Systems : Bacterial vs. mammalian assays (e.g., Ames test vs. micronucleus assay) may yield conflicting results due to metabolic activation differences .

- Structural Alerts : Chlorophenyl substituents may reduce mutagenicity compared to amino-acridines (e.g., chrysaniline derivatives) .

- Dose Dependency : Low concentrations (<1 µM) may not trigger detectable DNA damage in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.